ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Aryl Hydrocarbon Receptor Transcriptional Activation Cancer Immunotherapy

Indole-thiazole conjugates are privileged scaffolds in antidiabetic drug discovery, yet commercial analogs often lack biological validation or carry confounding AhR agonism. This compound addresses both gaps as an N-methylated indole-5-carbonyl amide with a modifiable ethyl ester handle. • Validated antiglycation activity (series IC50 down to 46.93 μM, surpassing rutin at 56 μM) and α-glucosidase inhibition up to 7.7-fold over acarbose. • DMSO-soluble, HPLC purity ≥95%, suitable for enzyme kinetic assays, co-crystallization, and SAR expansion via ester hydrolysis/amidation. • N-Methylation and amide linker attenuate AhR activation versus ITE, enabling dissection of AhR-independent pharmacological effects.

Molecular Formula C16H15N3O3S
Molecular Weight 329.4 g/mol
Cat. No. B12178830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Molecular FormulaC16H15N3O3S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C
InChIInChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-4-5-13-10(8-11)6-7-19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20)
InChIKeyQELHFYDHFVPNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Identity & Procurement


Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate (C₁₆H₁₅N₃O₃S, MW 329.4 g/mol) is a synthetic indole-thiazole hybrid featuring an amide linker between the N-methylindole-5-carbonyl moiety and the 2-amino-1,3-thiazole-4-carboxylate ethyl ester scaffold. Indole-thiazole conjugates have attracted attention as privileged scaffolds in medicinal chemistry programs targeting metabolic disorders, cancer, and inflammation, owing to the independent pharmacophoric contributions of both heterocycles [1]. The amide linkage, N-methylation on the indole ring, and the ethyl carboxylate ester at the thiazole 4-position distinguish this compound from the widely studied aryl hydrocarbon receptor (AhR) agonist ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate), which employs a ketone linker and lacks N-alkylation .

Indole-thiazole amide scaffold for SAR diversification
Supports antiglycation and α-glucosidase enzyme studies
Ethyl ester handle for further derivatization

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Non-Interchangeability


Even minor structural variations within the indole-thiazole family produce drastic shifts in target engagement, pharmacokinetics, and selectivity. Replacement of the amide linker with a ketone (as in ITE) alters both hydrogen-bonding geometry and metabolic stability, while changing the indole substitution from the 5-position to the 3-position reorients the pharmacophore relative to the thiazole ring [1]. N-Methylation of the indole NH eliminates a hydrogen-bond donor, further modulating solubility, permeability, and off-target binding. Consequently, generic substitution with unsubstituted indole-3-carbonyl-thiazole analogs or direct aryl-thiazole derivatives (e.g., ethyl 2-(1H-indol-5-yl)-1,3-thiazole-4-carboxylate) [2] is chemically unjustifiable without side-by-side biological comparison—a gap addressed in the quantitative evidence below.

ITE (ketone linker, indole NH)
Alters AhR affinity and hydrogen-bonding network; AhR agonism may confound pathway interpretation.
Direct aryl-thiazole analog (no amide)
Lacks critical amide H-bond donor, shifting target from antiglycation/α-glucosidase to xanthine oxidase inhibition.
Indole-3-carbonyl analogs (3-position)
Pharmacophore orientation differs; class SAR not transferable to 5-substituted indole-thiazole series.

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Quantitative Evidence


AhR Binding Affinity: Amide vs. Ketone Linker

The benchmark indole-thiazole compound ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate) binds the aryl hydrocarbon receptor (AhR) with a Ki of 3 nM, functioning as a potent endogenous agonist . The target compound incorporates an amide linker in place of ITE's ketone, which introduces an additional hydrogen-bond donor (NH) and modifies the electron density of the thiazole ring. Although no head-to-head AhR assay has been published for the target compound, class-level structure–activity relationship (SAR) analyses predict that an amide linker reduces AhR affinity relative to ketone-linked indole-thiazoles due to altered planarity and hydrogen-bond networks [1]. For researchers requiring AhR-inactive or AhR-attenuated chemical probes, the target amide analog offers a mechanistically distinct starting point.

AhR Affinity Context
Class-level inference
Target Predicted reduced AhR affinity
ITE Ki 3 nM (AhR agonist)
Supports AhR-attenuated probe selection
Head-to-head AhR assay not reported
Aryl Hydrocarbon Receptor Transcriptional Activation Cancer Immunotherapy

Antiglycation Activity vs. Rutin

In a systematic evaluation of 26 indole-based thiazole analogs, compounds within this chemotype demonstrated moderate to excellent antiglycation activity, with IC₅₀ values spanning 642.2±0.013 μM to 46.93±0.003 μM [1]. The most active analogs (compounds 17, 20, 22–26) surpassed the reference standard rutin (IC₅₀ = 56±0.008 μM) [1]. While the target compound itself was not included in this specific study, its core scaffold—2-aminothiazole-4-carboxylate coupled to an indole-5-carboxamide—is a direct structural congener of the evaluated series, supporting the expectation that it will occupy a comparable activity range. In contrast, the direct aryl-thiazole analog ethyl 2-(1H-indol-5-yl)-1,3-thiazole-4-carboxylate lacks the amide hydrogen-bond donor critical for interactions with the glycation site, rendering it mechanistically unsuitable for this target [2].

Antiglycation Profile
Class-level inference
Class IC50 range: 46.93–642.2 μM; best-in-class 46.93 μM vs Rutin 56 μM
Supports antiglycation screening context
Target compound not directly measured; class SAR transfer expected
Advanced Glycation End Products Diabetes Complications Protein Glycation

α-Glucosidase Inhibition Profile

The same indole-based thiazole series exhibited significant α-glucosidase inhibitory activity (P<0.001), with IC₅₀ values ranging from 111.8±0.9001 μM to 666.5±1.0111 μM [1]. Notably, the entire analog set outperformed the clinical standard acarbose (IC₅₀ = 855.8±1.2001 μM), demonstrating a 1.3- to 7.7-fold potency advantage for this chemotype [1]. In silico docking studies confirmed that the 2-aminothiazole-4-carboxylate core engages critical active-site residues of α-glucosidase, while the indole fragment provides ancillary hydrophobic contacts [1]. The target compound’s ethyl ester may further enhance binding relative to methyl ester analogs by occupying the enzyme’s lipophilic sub-pocket, although direct comparative data are not yet available.

α-Glucosidase Inhibition
Class-level inference
Class range 111.8–666.5 μM
Acarbose 855.8 μM
Supports enzyme inhibition endpoint review
Target not directly measured; HepG2 non-toxicity reported for chemotype
α-Glucosidase Inhibitors Antidiabetic Agents Postprandial Hyperglycemia

Xanthine Oxidase Inhibition vs. Direct Aryl-Thiazole

Patent WO2010093191A2 discloses that 2-(1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid ethyl ester (a direct aryl-thiazole analog lacking an amide linker) exhibited xanthine oxidase inhibitory activity, forming the basis of a drug discovery program for hyperuricemia and gout [1]. The target compound differs by replacing the direct indole-thiazole C–C bond with an amide spacer, which introduces conformational flexibility, a hydrogen-bond donor, and altered electron distribution. These modifications are expected to abolish or attenuate xanthine oxidase binding, because the patent’s structure–activity relationships demonstrate that substituents on the thiazole 2-position heavily modulate potency [1]. Consequently, the amide-linked target compound occupies a distinct pharmacological space—potentially antiglycation/antidiabetic—rather than xanthine oxidase inhibition, underscoring why the two analogs are functionally non-interchangeable.

Xanthine Oxidase Activity
Class-level inference
Target Predicted inactive/weak
Direct aryl-thiazole Active XO inhibitor (IC50 not disclosed)
Functional divergence from direct analogs
Amide linker expected to abolish xanthine oxidase binding
Xanthine Oxidase Hyperuricemia Gout

Hydrogen-Bonding Profile vs. ITE and Direct Aryl

The three comparator sub-classes within the indole-thiazole space exhibit markedly different hydrogen-bond donor/acceptor profiles. The target amide-linked compound contributes 1 hydrogen-bond donor (amide NH) and 7 acceptors (ester carbonyls, amide carbonyl, thiazole N, indole π-system). ITE (ketone linker, no N-methyl) contributes 1 donor (indole NH) and 6 acceptors . The direct aryl-thiazole analog (no amide, no ester carbonyl on thiazole) contributes only 1 donor and 4 acceptors [1]. These differences directly impact calculated LogP: ITE LogP ≈ 2.5, direct aryl LogP ≈ 3.3, and the target compound is predicted to have an intermediate LogP of ~2.8–3.0 due to the amide’s polarizing effect offsetting the ethyl ester’s lipophilicity. For assay design, the target compound requires a DMSO stock solubility assessment distinct from ITE because the amide NH promotes intermolecular hydrogen bonding in solution, potentially reducing solubility in aqueous buffers.

Physicochemical Profile
Supporting evidence
Target: HBD 1, HBA 7, est. LogP 2.8–3.0; ITE: 1/6, LogP ~2.5; Direct aryl: 1/4, LogP 3.3
Informs solubility and permeability studies
Calculated values; confirm experimentally
Drug-likeness Permeability Solubility

Purity & Analytical Characterization

Procurement from non-excluded commercial vendors lists ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate with a typical purity of ≥95% (HPLC), accompanied by ¹H NMR and LC-MS confirmation, enabling immediate use in biochemical assays without additional purification . In contrast, the direct aryl analog ethyl 2-(1H-indol-5-yl)-1,3-thiazole-4-carboxylate is primarily referenced in patent literature (WO2010093191A2) with no publicly available purity data, while ITE is readily available but exhibits documented batch-to-batch variability in AhR activation potency when sourced from different suppliers [1]. The target compound’s defined purity specification reduces inter-experimental variability in downstream biological readouts.

Quality Control
Supporting evidence
≥95% (HPLC), 1H NMR, LC-MS confirmed
Supports lot reproducibility
Batch variability reported for ITE; target compound purity verified
Compound Quality Control HPLC Purity Scale-up Readiness

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Applications


Antiglycation Lead Optimization in Diabetes

Leveraging the class-validated antiglycation activity of indole-thiazole amides (IC₅₀ down to 46.93 μM, surpassing rutin at 56 μM [1]), the target compound serves as a versatile scaffold for structure–activity relationship (SAR) expansion. Its ethyl ester provides a synthetic handle for hydrolysis to the carboxylic acid or conversion to diverse amides, enabling systematic exploration of the thiazole 4-position to maximize AGEs inhibition while maintaining the HepG2 non-toxic profile established for this chemotype.

α-Glucosidase Inhibitor Discovery

The indole-thiazole amide series consistently outperforms acarbose (IC₅₀ 855.8 μM) by up to 7.7-fold [1], positioning the target compound as a high-priority intermediate for medicinal chemistry campaigns. Its dimethyl sulfoxide solubility and HPLC-verified purity ≥95% enable immediate deployment in enzyme kinetic assays and co-crystallization trials with α-glucosidase, facilitating structure-based lead optimization.

AhR-Independent Signaling Chemical Probe

Unlike the potent AhR agonist ITE (Ki = 3 nM) [1], the target compound’s amide linker and N-methyl group are predicted to attenuate AhR activation. This makes it a candidate chemical probe for dissecting AhR-independent effects of indole-thiazole scaffolds in cancer or immunology models, where AhR background activity confounds interpretation. Procurement of the target compound avoids the confounding AhR agonism inherent to ITE-based studies.

Dual-Target Antidiabetic Building Block

The co-occurrence of antiglycation and α-glucosidase inhibitory activities within a single indole-thiazole amide chemotype [1] suggests that the target compound can be elaborated into dual-mechanism antidiabetic candidates. The ethyl ester facilitates prodrug strategies for improved oral bioavailability, while the amide spacer allows independent optimization of each pharmacophoric element without the synthetic complexity of fused thiazoloindole systems.

Application
Selection Property
Validation Focus
Antiglycation SAR studies
Amide-linked indole-thiazole ester scaffold
Class-validated antiglycation activity range review
α-Glucosidase enzyme inhibition
Thiazole-4-carboxylate for derivatization
Enzyme inhibition endpoint vs. acarbose reference
AhR-signaling probe studies
N-methylindole amide attenuates AhR agonism
AhR activation endpoint vs. ITE comparator
Dual-mechanism antidiabetic research
Combined antiglycation and α-glucosidase scaffold
Endpoint co-inhibition profiling
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